Cas no 1806284-00-3 (4,5-Dichloro-2-methylbenzyl bromide)

4,5-Dichloro-2-methylbenzyl bromide 化学的及び物理的性質
名前と識別子
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- 4,5-Dichloro-2-methylbenzyl bromide
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- インチ: 1S/C8H7BrCl2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3
- InChIKey: DDWQIIXBAAQFMN-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(=CC=1C)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 288.9±35.0 °C at 760 mmHg
- フラッシュポイント: 146.8±16.0 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
4,5-Dichloro-2-methylbenzyl bromide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,5-Dichloro-2-methylbenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007800-1g |
4,5-Dichloro-2-methylbenzyl bromide |
1806284-00-3 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010007800-500mg |
4,5-Dichloro-2-methylbenzyl bromide |
1806284-00-3 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010007800-250mg |
4,5-Dichloro-2-methylbenzyl bromide |
1806284-00-3 | 97% | 250mg |
489.60 USD | 2021-07-06 |
4,5-Dichloro-2-methylbenzyl bromide 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
4,5-Dichloro-2-methylbenzyl bromideに関する追加情報
4,5-Dichloro-2-methylbenzyl bromide (CAS No. 1806284-00-3)
4,5-Dichloro-2-methylbenzyl bromide is a versatile organic compound with the CAS registry number 1806284-00-3. This compound belongs to the class of aryl alkyl halides and is widely used in various chemical reactions due to its unique structure and reactivity. The molecule consists of a benzene ring substituted with two chlorine atoms at the 4 and 5 positions, a methyl group at the 2 position, and a benzyl bromide moiety. This combination of substituents makes it an interesting subject for both academic research and industrial applications.
The synthesis of 4,5-dichloro-2-methylbenzyl bromide typically involves multi-step processes that include chlorination, methylation, and bromination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium catalysts to facilitate coupling reactions, which not only enhance the yield but also reduce the generation of hazardous byproducts.
In terms of applications, 4,5-dichloro-2-methylbenzyl bromide is commonly employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity as an electrophilic agent makes it particularly useful in nucleophilic substitution reactions. A notable application is its use in the preparation of bioactive compounds with potential anti-inflammatory and anticancer properties. Recent studies have highlighted its role in the development of novel drug candidates targeting specific molecular pathways.
The physical properties of 4,5-dichloro-2-methylbenzyl bromide are well-documented. It exists as a crystalline solid at room temperature with a melting point around 65°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether. Its stability under various conditions has been extensively studied, with findings indicating that it remains stable under normal storage conditions but may undergo hydrolysis in the presence of strong bases or acids.
From a structural standpoint, the substitution pattern on the benzene ring plays a crucial role in determining the compound's reactivity and selectivity in chemical reactions. The presence of two chlorine atoms at the 4 and 5 positions introduces electron-withdrawing effects, which activate the ring towards electrophilic substitution. Conversely, the methyl group at position 2 provides steric hindrance and can influence regioselectivity in certain reactions.
Recent research has focused on optimizing reaction conditions to maximize the utility of 4,5-dichloro-2-methylbenzyl bromide. For example, microwave-assisted synthesis techniques have been employed to accelerate reaction rates while maintaining high yields. Additionally, green chemistry principles have guided efforts to minimize waste and improve sustainability in its production processes.
In conclusion, 4,5-dichloro-2-methylbenzyl bromide (CAS No. 1806284-00-3) is a valuable compound with diverse applications across multiple industries. Its unique structure and reactivity make it an essential building block for advanced chemical syntheses. As research continues to uncover new methods for its synthesis and application, this compound is poised to remain a key player in both academic and industrial settings.
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